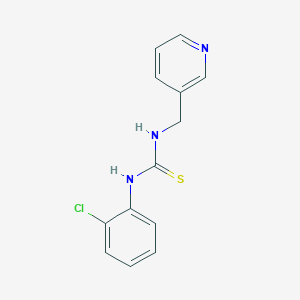
1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea, also known as CPMT, is a chemical compound that has been widely studied for its potential applications in scientific research. CPMT belongs to the class of compounds known as thioureas, which are characterized by the presence of a sulfur atom in their chemical structure. CPMT has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
科学的研究の応用
Synthesis and Characterization
1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea has been synthesized and characterized in various studies. For instance, a study synthesized a similar compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, and conducted quantum chemical studies and molecular docking with B-DNA. This synthesis involved techniques such as FT-IR, NMR, and mass spectrometry, along with computational studies like DFT (Density Functional Theory) (Mushtaque et al., 2016).
Molecular Docking and DNA Binding
Thiourea derivatives have been explored for their potential in molecular docking and DNA binding. A study on 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea found significant binding energy with B-DNA and a notable DNA binding constant. This suggests potential applications in understanding DNA interactions and as a tool in molecular biology research (Mushtaque et al., 2016).
Cytotoxicity and DFT Studies
Cytotoxicity studies of thiourea derivatives have been conducted to evaluate their potential effects on cell lines. For instance, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was tested against MCF-7 cell line, and its cytotoxic nature was assessed using MTT-assay. Alongside, DFT studies provide insights into the chemical properties and stability of these compounds (Mushtaque et al., 2016).
Enzyme Inhibition and Mercury Sensing
Some thiourea derivatives have been found to be efficient enzyme inhibitors and mercury sensors. Studies indicate that these compounds can exhibit enzyme inhibition against acetylcholinesterase and butyrylcholinesterase, and also show potential in sensing toxic metals like mercury. This broadens the scope of their application in biochemistry and environmental studies (Rahman et al., 2021).
特性
IUPAC Name |
1-(2-chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3S/c14-11-5-1-2-6-12(11)17-13(18)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSSDFOJIJVRBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCC2=CN=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

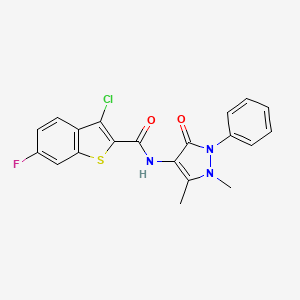
![4-[[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]amino]Benzoic acid](/img/structure/B2358065.png)
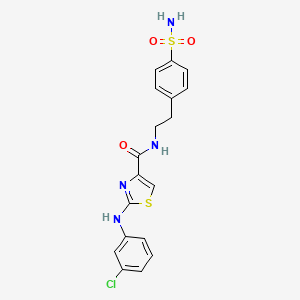
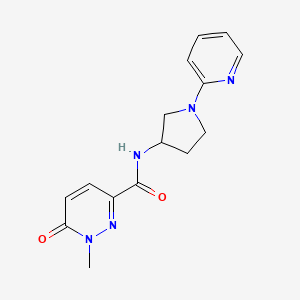
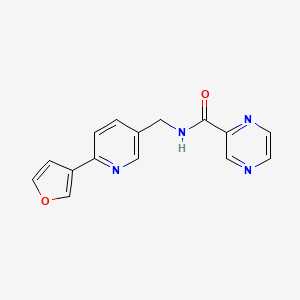
![methyl 5-((8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2358072.png)
![5-(2-azepan-1-yl-2-oxoethyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2358073.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)piperidine-2-carboxamide](/img/structure/B2358074.png)

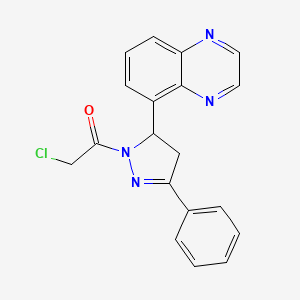
![(4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide](/img/structure/B2358078.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2358080.png)
![2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid](/img/structure/B2358082.png)
![4-methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2358083.png)